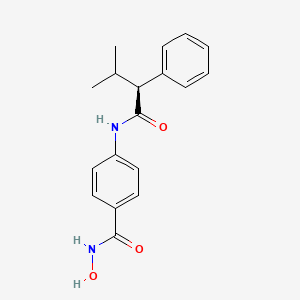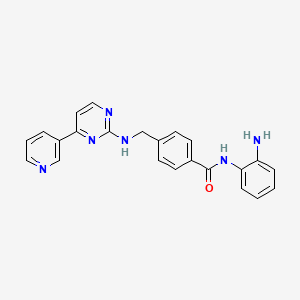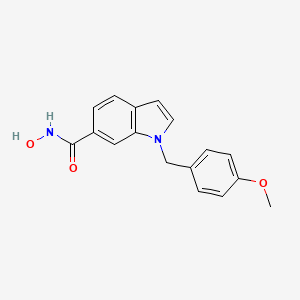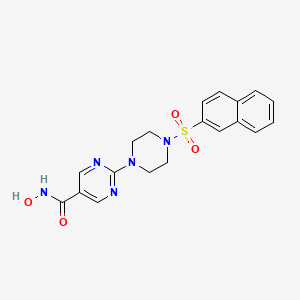
NU1025
Übersicht
Beschreibung
NU1025 ist ein potenter Inhibitor der Poly(ADP-Ribose)polymerase (PARP), einem Enzym, das an DNA-Reparaturprozessen beteiligt ist. Es hat die Summenformel C9H8N2O2 und ein Molekulargewicht von 176,17 g/mol .
Wissenschaftliche Forschungsanwendungen
NU1025 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .
Chemie: this compound wird als Forschungswerkzeug verwendet, um die Mechanismen der DNA-Reparatur und die Rolle von PARP in zellulären Prozessen zu untersuchen.
Biologie: Es wird in Studien eingesetzt, die die Auswirkungen der PARP-Inhibition auf die Zelllebensfähigkeit, Apoptose und DNA-Schadensantwort untersuchen.
Medizin: this compound hat ein Potenzial in der Krebstherapie gezeigt, indem es die Wirksamkeit von DNA-schädigenden Wirkstoffen und Strahlentherapie erhöht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Poly(ADP-Ribose)polymerase (PARP), einem Enzym, das an der Reparatur von DNA-Einzelstrangbrüchen beteiligt ist. Durch die Hemmung von PARP verhindert this compound die Reparatur von DNA-Schäden, was zur Anhäufung von DNA-Strangbrüchen und letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders wirksam in Krebszellen, die stark auf PARP für die DNA-Reparatur angewiesen sind .
Die molekularen Zielstrukturen von this compound umfassen die katalytische Domäne von PARP, an der es bindet und die Aktivität des Enzyms hemmt. Diese Hemmung führt zur Depletion der zellulären NAD- und ATP-Spiegel, was zusätzlich zum Zelltod beiträgt .
Wirkmechanismus
NU1025 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .
The molecular targets of this compound include the catalytic domain of PARP, where it binds and inhibits the enzyme’s activity. This inhibition leads to the depletion of cellular NAD and ATP levels, further contributing to cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NU1025 beinhaltet die Kondensation von 2-Aminobenzamid mit Ameisensäure unter Rückflussbedingungen. Die Reaktion ergibt 8-Hydroxy-2-methylchinazolin-4(3H)-on, das anschließend durch Umkristallisation gereinigt wird .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, folgt die Synthese in der Regel denselben Prinzipien wie die Laborherstellung, mit Anpassungen für die Produktion in größerem Maßstab. Dazu gehören die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und die Sicherstellung der Einhaltung industrieller Sicherheits- und Umweltbestimmungen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Typische Bedingungen umfassen moderate Temperaturen und das Vorhandensein eines Katalysators.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Halogenierung von this compound zu halogenierten Derivaten führen, während die Oxidation Chinazolinderivate erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
NU1025 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce quinazoline derivatives .
Vergleich Mit ähnlichen Verbindungen
NU1025 wird oft mit anderen PARP-Inhibitoren verglichen, wie z. B. 3-Aminobenzamid und Olaparib .
3-Aminobenzamid: Obwohl sowohl this compound als auch 3-Aminobenzamid PARP hemmen, ist this compound etwa 50-mal potenter.
Olaparib: Olaparib ist ein klinisch zugelassenes PARP-Inhibitor, das in der Krebstherapie eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner hohen Potenz und seiner Fähigkeit, die Zytotoxizität von DNA-schädigenden Wirkstoffen zu verstärken, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
8-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238166 | |
| Record name | Nu 1025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-38-2 | |
| Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NU 1025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NU1025 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nu 1025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide](/img/structure/B1684125.png)


![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)
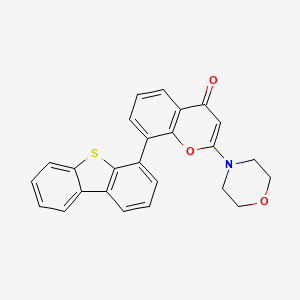
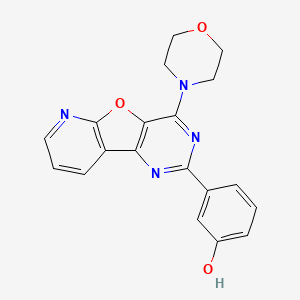

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)
